molecular formula C12H16ClNO4 B8284102 1-[2-Amino-3-chloro-4-(2,2-dimethoxy-ethoxy)-phenyl]-ethanone

1-[2-Amino-3-chloro-4-(2,2-dimethoxy-ethoxy)-phenyl]-ethanone

Cat. No.: B8284102
M. Wt: 273.71 g/mol
InChI Key: LNRGIDSMHSHKKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-Amino-3-chloro-4-(2,2-dimethoxy-ethoxy)-phenyl]-ethanone is a useful research compound. Its molecular formula is C12H16ClNO4 and its molecular weight is 273.71 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16ClNO4

Molecular Weight

273.71 g/mol

IUPAC Name

1-[2-amino-3-chloro-4-(2,2-dimethoxyethoxy)phenyl]ethanone

InChI

InChI=1S/C12H16ClNO4/c1-7(15)8-4-5-9(11(13)12(8)14)18-6-10(16-2)17-3/h4-5,10H,6,14H2,1-3H3

InChI Key

LNRGIDSMHSHKKP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)OCC(OC)OC)Cl)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-(2-Amino-3-chloro-4-hydroxy-phenyl)-ethanone (15.5 g, 83.8 mmol), Cs2CO3 (54.6 g, 167 mmol) and 2-bromo-1,1-dimethoxy-ethane (14.78 mL, 126 mmol) was dissolved in DMF (125 mL) under an atmosphere of nitrogen. The reaction was heated to 65° C. for 6 hours. The reaction was determined to be complete by LC/MS. The reaction was taken up in EtOAc (500 mL) and washed with 5% LiCl(aq) (3×250 mL). Organics were dried over Na2SO4, filtered and solvent removed under reduced pressure. 1-[2-Amino-3-chloro-4-(2,2-dimethoxy-ethoxy)-phenyl]-ethanone (12.99 g, 57%) was isolated by silica gel chromatography as a white solid.
Quantity
15.5 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
54.6 g
Type
reactant
Reaction Step One
Quantity
14.78 mL
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

1-(2-Amino-3-chloro-4-hydroxyphenyl)ethanone (40 g, 215 mmol) was dissolved in DMF (360 ml). Cesium carbonate (140 g, 430 mmol) was added, followed by bromoacetaldehyde dimethyl acetal (54.5 g, 323 mmol). The mixture was then vigorously stirred at 65° C. for 24 h. Upon cooling to room temperature, EtOAc (1 L) and H2O (1 L) were added to the mixture. The organic layer was extracted with EtOAc (1×400 ml). The combined organic layer was washed with aqueous 3% LiCl solution (2×1 L), brine, dried (Na2SO4) and concentrated in vacuo. The residue was purified by silica gel chromatography to give 1-[2-amino-3-chloro-4-(2,2-dimethoxyethoxy)phenyl]-ethanone as a white solid (39 g, 67% yield).
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
360 mL
Type
solvent
Reaction Step One
Name
Cesium carbonate
Quantity
140 g
Type
reactant
Reaction Step Two
Quantity
54.5 g
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
reactant
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Four

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